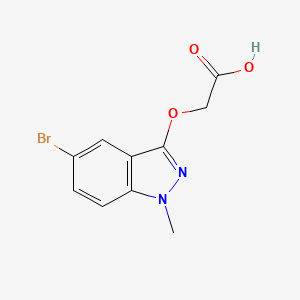

![molecular formula C23H22N4O2S B2473652 2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-phenethylacetamide CAS No. 896290-79-2](/img/structure/B2473652.png)

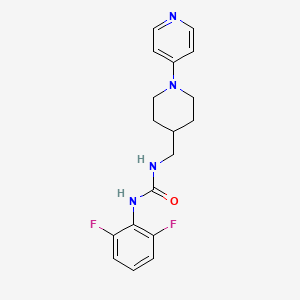

2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-phenethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-phenethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

- Substituted imidazo[1,2-a]pyridines, including our compound of interest, possess a broad spectrum of biological activity. They have been explored as potential antibacterial and antifungal agents .

- Imidazo[1,2-a]pyridine derivatives have shown promise as antiviral agents . Scientists study their effects on viral replication and entry mechanisms.

- Some imidazo[1,2-a]pyridine derivatives exhibit anti-inflammatory effects . Researchers explore their impact on inflammatory pathways and cytokine production.

- Imidazo[1,2-a]pyridine derivatives have been proposed for cancer treatment . Their mechanisms of action and effects on cancer cell growth are under investigation.

- Medicines like zolpidem and alpidem, which contain imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, are used to treat insomnia and brain function disorders .

- Beyond medicine, imidazo[1,2-a]pyridine is recognized as a versatile scaffold in material science . Its unique structural features make it useful for designing novel materials.

Antibacterial and Antifungal Activity

Antiviral Potential

Anti-Inflammatory Properties

Cancer Research

Neurological Disorders

Material Science and Structural Applications

Mécanisme D'action

Target of Action

The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .

Mode of Action

The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety that binds to the hinge region of kinases . Substitutions at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-b]pyridazine moiety dictate kinase selectivity and potency .

Biochemical Pathways

The compound inhibits TAK1, which is upregulated and overexpressed in multiple myeloma (MM) . TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, the compound disrupts these signaling pathways, leading to potential therapeutic effects .

Pharmacokinetics

The compound’s potency against tak1 suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound exhibits significant anti-proliferative activity, particularly against multiple myeloma cell lines . For instance, it inhibits the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM .

Propriétés

IUPAC Name |

2-[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2S/c1-29-19-9-7-18(8-10-19)20-15-27-21(25-20)11-12-23(26-27)30-16-22(28)24-14-13-17-5-3-2-4-6-17/h2-12,15H,13-14,16H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXRCZCMGQLIOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-phenethylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [2-(4-methylphenyl)ethyl]carbamate](/img/structure/B2473571.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2473575.png)

![6-Tert-butyl-2-[1-(3-methoxy-2-methylindazole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2473580.png)

![N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-phenylamine](/img/structure/B2473584.png)

![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)